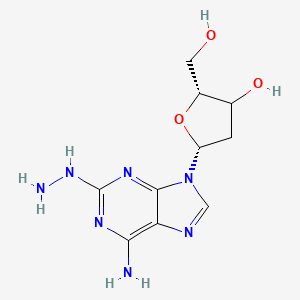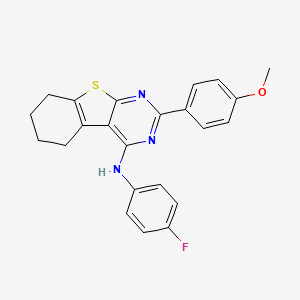
(2R,5R)-5-(6-amino-2-hydrazinylpurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(2R,5R)-5-(6-amino-2-hydrazinylpurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol” is a complex organic molecule that belongs to the class of nucleoside analogs
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “(2R,5R)-5-(6-amino-2-hydrazinylpurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol” typically involves multi-step organic reactions. The starting materials are usually simple organic molecules that undergo a series of transformations, including nucleophilic substitution, oxidation, and reduction reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques would be essential to monitor the reaction progress and ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
The compound “(2R,5R)-5-(6-amino-2-hydrazinylpurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol” can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. Researchers investigate its potential as a building block for more complex molecules and its behavior under various chemical conditions.
Biology
In biology, the compound is explored for its interactions with biological macromolecules like DNA and proteins. Its ability to mimic natural nucleosides makes it a valuable tool for studying cellular processes and genetic regulation.
Medicine
In medicine, the compound is of interest for its potential therapeutic applications. Nucleoside analogs are often used as antiviral or anticancer agents due to their ability to interfere with viral replication or cancer cell proliferation.
Industry
In industry, the compound may be used in the development of new pharmaceuticals or as a precursor for other valuable chemicals. Its unique properties make it a versatile component in various industrial processes.
Mecanismo De Acción
The mechanism of action of “(2R,5R)-5-(6-amino-2-hydrazinylpurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol” involves its interaction with specific molecular targets. In the case of antiviral or anticancer applications, the compound may inhibit enzymes involved in DNA replication or repair, leading to the disruption of viral or cancer cell proliferation. The pathways involved often include key regulatory proteins and signaling cascades that control cell growth and survival.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other nucleoside analogs like:
Acyclovir: An antiviral drug used to treat herpes infections.
Zidovudine: An antiretroviral medication used to treat HIV.
Gemcitabine: A chemotherapy drug used to treat various cancers.
Uniqueness
What sets “(2R,5R)-5-(6-amino-2-hydrazinylpurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol” apart is its specific structural features and reactivity. Its unique combination of functional groups and stereochemistry may confer distinct biological activities and therapeutic potential.
Propiedades
Fórmula molecular |
C10H15N7O3 |
|---|---|
Peso molecular |
281.27 g/mol |
Nombre IUPAC |
(2R,5R)-5-(6-amino-2-hydrazinylpurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H15N7O3/c11-8-7-9(15-10(14-8)16-12)17(3-13-7)6-1-4(19)5(2-18)20-6/h3-6,18-19H,1-2,12H2,(H3,11,14,15,16)/t4?,5-,6-/m1/s1 |
Clave InChI |
PVBTZBGACFSXPR-YSLANXFLSA-N |
SMILES isomérico |
C1[C@@H](O[C@@H](C1O)CO)N2C=NC3=C(N=C(N=C32)NN)N |
SMILES canónico |
C1C(C(OC1N2C=NC3=C(N=C(N=C32)NN)N)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12389969.png)

![(2R,4S,5R)-2-(hydroxymethyl)-5-[6-[[3-(trifluoromethyl)phenyl]methylamino]purin-9-yl]oxolane-3,4-diol](/img/structure/B12389977.png)

![[(2R,4R,5R)-2-azido-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-2-yl]methyl 3-chlorobenzoate](/img/structure/B12389997.png)
![2-[(3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12389998.png)
![(5S)-14-(3,5-dimethoxyphenyl)-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12390013.png)



![1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B12390022.png)

![[(2R)-3-[2-[[6-[3-[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropylamino]-6-oxohexanoyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B12390042.png)
